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molecular formula C15H17FN4O3 B1605959 Esafloxacin CAS No. 79286-77-4

Esafloxacin

Cat. No. B1605959
M. Wt: 320.32 g/mol
InChI Key: BQDVLIDLHOSQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04341784

Procedure details

A solution of 7-(3-acetylamino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (0.88 g) in 10% sodium hydroxide (15 ml) was heated to reflux for 5 hours with stirring. The solution was neutralized with 20% hydrochloric acid to give a precipitate, which was collected, washed successively with water and ethanol, dissolved in 10% acetic acid, and adjusted to pH 7.5-8.0 with 10% aqueous ammonia. There were obtained 0.70 g of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, m.p. 259°-262° C. (decomp.).
Name
7-(3-acetylamino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][CH:5]1[CH2:9][CH2:8][N:7]([C:10]2[N:19]=[C:18]3[C:13]([C:14](=[O:25])[C:15]([C:22]([OH:24])=[O:23])=[CH:16][N:17]3[CH2:20][CH3:21])=[CH:12][C:11]=2[F:26])[CH2:6]1)(=O)C.Cl>[OH-].[Na+]>[NH2:4][CH:5]1[CH2:9][CH2:8][N:7]([C:10]2[N:19]=[C:18]3[C:13]([C:14](=[O:25])[C:15]([C:22]([OH:24])=[O:23])=[CH:16][N:17]3[CH2:20][CH3:21])=[CH:12][C:11]=2[F:26])[CH2:6]1 |f:2.3|

Inputs

Step One
Name
7-(3-acetylamino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Quantity
0.88 g
Type
reactant
Smiles
C(C)(=O)NC1CN(CC1)C1=C(C=C2C(C(=CN(C2=N1)CC)C(=O)O)=O)F
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to give a precipitate, which
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed successively with water and ethanol
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 10% acetic acid

Outcomes

Product
Name
Type
product
Smiles
NC1CN(CC1)C1=C(C=C2C(C(=CN(C2=N1)CC)C(=O)O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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